2-(4,4-Difluorocyclohexyl)ethan-1-amine hydrochloride is a fluorinated organic compound notable for its unique structural features and potential applications in various scientific fields. This compound is characterized by a cyclohexyl ring substituted with two fluorine atoms and an ethanamine group. Its chemical formula is , and it is classified under amines, specifically as a primary amine due to the presence of the ethanamine moiety.
2-(4,4-Difluorocyclohexyl)ethan-1-amine hydrochloride falls within the category of halogenated amines due to the presence of fluorine atoms. It is also categorized as a specialty chemical, which indicates its potential use in niche applications within research and industry.
The synthesis of 2-(4,4-Difluorocyclohexyl)ethan-1-amine hydrochloride typically involves several key steps:
The reactions are usually conducted under controlled conditions to optimize yield and purity. Industrial production may employ continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure high-quality products .
The molecular structure of 2-(4,4-Difluorocyclohexyl)ethan-1-amine hydrochloride can be represented as follows:
The compound exhibits a linear structure with a cyclohexyl ring that significantly influences its chemical behavior and interactions with biological targets.
The reactivity of 2-(4,4-Difluorocyclohexyl)ethan-1-amine hydrochloride can be attributed to its functional groups:
The specific conditions under which these reactions occur can vary based on the desired end products and may involve different catalysts or solvents to facilitate the reaction .
In biological systems, 2-(4,4-Difluorocyclohexyl)ethan-1-amine hydrochloride may interact with various molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it suitable for medicinal chemistry applications.
Research indicates that fluorinated compounds often exhibit altered pharmacokinetic properties compared to their non-fluorinated counterparts, potentially leading to improved therapeutic profiles in drug development.
Relevant hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) .
2-(4,4-Difluorocyclohexyl)ethan-1-amine hydrochloride has several applications:
This compound's unique structural characteristics make it a valuable asset in both research and industrial contexts, particularly in fields that explore new therapeutic agents or advanced materials.
The introduction of fluorine atoms at the 4-position of the cyclohexane ring is a critical first step in synthesizing the target compound. Electrophilic fluorination remains impractical for this substrate due to regiocontrol challenges. Instead, nucleophilic fluorination using agents like Deoxofluor (bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E (N,N-diethyl-1,1,2,3,3,3-hexafluoropropan-1-amine) enables efficient hydroxy-to-fluorine exchange. As demonstrated in fluorination studies of cyclic β-amino esters, chemodifferentiation is achievable with vicinal diol precursors: Deoxofluor (1.5 equiv) in CH₂Cl₂ at 0°C selectively fluorinates the C-4 hydroxy group over the C-3 position when DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is added as a base, yielding 4,4-difluorocyclohexane derivatives .
Solvent engineering profoundly impacts crystallinity and reaction efficiency. Replacement of traditional DMF with sustainable systems like 1-butanol/acetic acid mixtures—successfully employed in MOF crystallization—enhances phase purity during fluorocyclohexane isolation [6]. Key parameters for optimal fluorination include:
Table 1: Fluorinating Agent Performance for Cyclohexyl Substrates
Agent | Solvent | Temp (°C) | Time (h) | Chemoselectivity | Yield (%) |
---|---|---|---|---|---|
Deoxofluor | CH₂Cl₂ | 0 | 1.2 | High (C4-OH) | 71 |
XtalFluor-E | THF | -20 | 3 | Moderate | 58 |
DAST | Toluene | 25 | 0.5 | Low | 42 |
The installation of the ethylamine side-chain employs reductive amination between 4,4-difluorocyclohexanone and 2-nitroethan-1-amine or ethanolamine, followed by reduction. High-Throughput Medicinal Chemistry (HTMC) platforms accelerate optimization: Parallel screening of 160 aldehydes via automated reductive amination (NaBH₃CN, MeOH, 25°C) identified optimal steric and electronic profiles for imine formation [4]. The use of bifunctional catalysts like Cp*Ir(III) complexes with tethered amine groups enhances turnover frequency (TOF > 500 h⁻¹) and suppresses diarylation byproducts [7].
Critical advancements include:
Salt formation is pivotal for stability and solubility. Counterion exchange via HCl gas bubbling in anhydrous Et₂O or methanolic HCl yields the hydrochloride salt, but solvent choice dictates crystal habitus. Dynamic solvent systems (e.g., 1-butanol/acetic acid/water 8:1:1 v/v) promote ordered crystal growth, increasing bulk density by 30% versus acetone-precipitated material [6]. Crystallization kinetics studies reveal:
Table 2: Solvent Impact on Salt Crystallization
Solvent | Crystal Morphology | Particle Size (µm) | Hygroscopicity |
---|---|---|---|
Anhydrous Et₂O | Needles | 10-50 | High |
MeOH/HCl | Plates | 50-100 | Moderate |
1-BuOH/AcOH/H₂O | Cuboids | 100-200 | Low |
Storage stability mandates low-temperature drying (40°C under vacuum) and moisture-proof packaging (sealed in dry, 2-8°C) to prevent hydrate formation .
Stereocontrol at the cyclohexyl C-1 position is achievable via asymmetric hydrogenation or kinetic resolution. Copper(I)/(R,R)-Ph-BPE catalysts (6 mol%) induce enantioselective additions to activated pyridinium intermediates, affording chiral dihydropyridones with >97% ee—a strategy adaptable to cyclohexylamine desymmetrization [7]. For existing racemic mixtures, lipase-mediated resolution (CAL-B, vinyl acetate) enriches enantiopurity (ee >99%) but sacrifices yield (max. 50%) [3].
Recent breakthroughs include:
Solution-phase synthesis dominates current routes due to flexibility in reaction conditions and scalability. However, solid-phase approaches using Wang resin-bound nitroacetate enable telescoped reductive amination/salt formation, reducing purification steps:
Table 3: Synthesis Route Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall Yield | 45-52% (4 steps) | 38-42% (3 steps) |
Purity (HPLC) | >99% after crystallization | >95% after cleavage |
Scalability | Kilogram-scale proven | <100 g demonstrated |
Key Advantage | High crystallinity | Reduced solvent use |
Key Limitation | Solvent-intensive | Resin loading variability |
HTMC platforms streamline solution-phase optimization by enabling concurrent screening of 100+ conditions (e.g., solvent, reductant, catalyst), compressing development timelines by 60% [4].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3